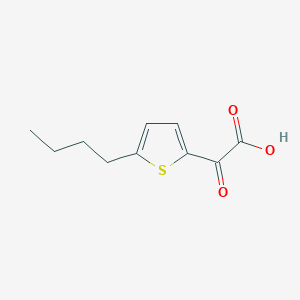

(5-Butyl-thiophen-2-yl)-oxo-acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

2-(5-butylthiophen-2-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C10H12O3S/c1-2-3-4-7-5-6-8(14-7)9(11)10(12)13/h5-6H,2-4H2,1H3,(H,12,13) |

InChI Key |

ACRWSKYWBTUFGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(S1)C(=O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Butyl Thiophen 2 Yl Oxo Acetic Acid and Analogues

Strategies for the Construction of Substituted Thiophene (B33073) Scaffolds

The formation of the thiophene ring, a critical component of the target molecule, can be achieved through various synthetic routes. These methods generally fall into two categories: the cyclization of acyclic precursors to form the thiophene ring and the functionalization of a pre-existing thiophene ring.

Several named reactions are instrumental in the de novo synthesis of thiophene rings from open-chain starting materials. These methods offer a high degree of control over the substitution pattern of the final thiophene product.

Paal-Knorr Thiophene Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to yield a thiophene. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a thioketone intermediate, followed by cyclization and dehydration to afford the aromatic thiophene ring. wikipedia.org While effective, this method can sometimes lead to the formation of furan (B31954) byproducts due to the dehydrating nature of the sulfurizing agents. derpharmachemica.com

Gewald Aminothiophene Synthesis: A versatile one-pot reaction, the Gewald synthesis produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism is believed to initiate with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.orgchemrxiv.org This method is particularly useful for creating thiophenes with an amino group at the 2-position, which can be a valuable handle for further functionalization.

Hinsberg Thiophene Synthesis: This approach involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. derpharmachemica.comresearchgate.net The reaction proceeds via a double aldol (B89426) condensation, and the initial product is often an ester-acid which can be hydrolyzed to the corresponding diacid. derpharmachemica.comacs.org The mechanism is considered to be a Stobbe-type condensation. acs.org

Fiesselmann Thiophene Synthesis: This reaction allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgwikiwand.com The mechanism involves the initial deprotonation of the thioglycolic acid ester, which then attacks the triple bond of the alkyne, followed by a second addition and cyclization. wikipedia.orgwikiwand.com

| Reaction | Starting Materials | Key Reagents | Product Type |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide, Lawesson's reagent | Substituted thiophenes |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester | Elemental sulfur, Base | 2-Aminothiophenes |

| Hinsberg Synthesis | 1,2-Dicarbonyl compounds, Diethyl thiodiacetate | Base | Thiophene dicarboxylic acid derivatives |

| Fiesselmann Synthesis | α,β-Acetylenic esters, Thioglycolic acid derivatives | Base | 3-Hydroxy-2-thiophenecarboxylic acid derivatives |

An alternative to building the thiophene ring from scratch is to start with a pre-formed thiophene and introduce the desired butyl group. This is often a more direct approach if a suitable thiophene starting material is readily available.

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction can be used to introduce a butyl group onto the thiophene ring. However, direct alkylation with butyl halides can be prone to side reactions and rearrangements. A more controlled approach is often Friedel-Crafts acylation followed by reduction of the resulting ketone.

Lithiation and Alkylation: Thiophene can be selectively deprotonated at the 2-position using a strong base like n-butyllithium (n-BuLi). chempedia.infochemicalforums.com The resulting 2-lithiothiophene is a potent nucleophile that can react with a butyl halide (e.g., butyl bromide) to form 2-butylthiophene (B75402). chempedia.infoillinois.edu This method offers excellent regioselectivity for substitution at the C2 position. uwindsor.ca

Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions provide powerful and versatile tools for C-C bond formation.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent (e.g., butylmagnesium bromide) with a halothiophene (e.g., 2-bromothiophene) in the presence of a nickel or palladium catalyst. google.comorganic-chemistry.org It is an effective method for creating alkyl-substituted thiophenes. google.comresearchgate.net

Suzuki Coupling: In this reaction, a thiophene boronic acid or ester is coupled with a butyl halide in the presence of a palladium catalyst and a base. acs.orgmdpi.comnih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.

| Method | Thiophene Substrate | Butyl Source | Key Reagents/Catalysts |

| Lithiation and Alkylation | Thiophene | Butyl halide | n-Butyllithium |

| Kumada Coupling | Halothiophene | Butyl Grignard reagent | Ni or Pd catalyst |

| Suzuki Coupling | Thiophene boronic acid/ester | Butyl halide | Pd catalyst, Base |

Methodologies for the Introduction of the Oxo-acetic Acid Moiety on Thiophene Systems

Once the 2-butylthiophene scaffold is in place, the next critical step is the introduction of the oxo-acetic acid group at the 5-position. Several synthetic strategies can be employed to achieve this transformation.

A common strategy involves the oxidation of a precursor molecule, typically a 2-acetyl-5-butylthiophene. This precursor can be synthesized via Friedel-Crafts acylation of 2-butylthiophene.

Potassium Permanganate (B83412) (KMnO₄) Oxidation: Potassium permanganate is a strong oxidizing agent that can convert the methyl group of an acetyl substituent into a carboxylic acid. mdma.chlibretexts.orgmasterorganicchemistry.com This reaction is typically carried out under basic conditions, followed by acidification to yield the desired α-keto acid. Careful control of reaction conditions is necessary to avoid over-oxidation and cleavage of the thiophene ring. pharmaguideline.com

Selenium Dioxide (SeO₂) Oxidation: Selenium dioxide is a more specific oxidizing agent for the conversion of a methyl ketone to an α-keto acid. This reagent selectively oxidizes the carbon adjacent to the carbonyl group.

A direct approach to introduce the oxo-acetic acid moiety is through a Friedel-Crafts-type acylation reaction using a derivative of oxalic acid.

Acylation with Oxalyl Chloride: 2-Butylthiophene can be acylated with oxalyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction introduces the -COCOCl group, which can then be hydrolyzed to the desired oxo-acetic acid.

Umpolung, or polarity inversion, provides a non-traditional approach to forming the α-keto acid. This strategy involves reversing the normal electrophilic character of a carbonyl carbon.

Thiazolium Salt-Catalyzed Reactions: An aldehyde, such as 5-butylthiophene-2-carbaldehyde, can be converted into an acyl anion equivalent using a thiazolium salt catalyst in what is known as the Stetter reaction. nih.govyoutube.comacs.org This nucleophilic species can then react with an appropriate electrophile. While the Stetter reaction itself typically involves conjugate addition, related thiazolium-catalyzed processes can be adapted for the synthesis of α-keto acids. This approach often involves the condensation of an aldehyde to form an α-hydroxyketone, which can then be oxidized. google.com

Reactivity of Glyoxylic Acid and Derivatives with Thiophene Substrates

The introduction of the oxo-acetic acid moiety onto a thiophene ring is most commonly achieved through electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. Thiophene is a highly reactive aromatic heterocycle in such reactions, with a strong preference for substitution at the C2 and C5 positions due to the electron-donating effect of the sulfur atom, which stabilizes the intermediate sigma complex. whiterose.ac.uk

The direct reaction of glyoxylic acid with thiophenes can be challenging but is achievable under specific catalytic conditions. For instance, Friedel-Crafts hydroxyalkylation using glyoxylic acid has been demonstrated with various arenes in the presence of solid superacid catalysts like poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH). researchgate.netsigmaaldrich.com This approach offers a solvent-free and efficient route to diarylacetic acid derivatives and is applicable to electron-rich heterocycles like thiophene. researchgate.netsigmaaldrich.com

More traditionally, derivatives of glyoxylic acid, such as oxalyl chloride or glyoxylic acid esters, are employed as the acylating agents. Oxalyl chloride, in the presence of a Lewis acid catalyst, can acylate thiophene to yield the corresponding 2-thienylglyoxylyl chloride, which can be subsequently hydrolyzed to the desired oxo-acetic acid. This method is highly effective due to the high reactivity of the acyl chloride. researchgate.net

Another viable pathway involves the oxidation of a precursor molecule. For example, 2-acetylthiophene, which can be readily prepared by the Friedel-Crafts acylation of thiophene with acetic anhydride (B1165640), can be oxidized to form 2-thiopheneglyoxylic acid. google.com A patented method describes the use of nitrosyl sulfuric acid in a sulfuric acid solution as an effective oxidizing agent for this transformation, achieving high purity and yield. google.com

Table 1: Selected Methods for the Synthesis of Thiophene Oxo-Acetic Acid Precursors

| Acylating/Reacting Agent | Thiophene Substrate | Catalyst/Reagent | Product | Reference(s) |

|---|---|---|---|---|

| Glyoxylic Acid | Arenes (e.g., Thiophene) | PVP-Triflic Acid | Diaryl Acetic Acids | researchgate.net, sigmaaldrich.com |

| Oxalyl Chloride | Thiophene | Lewis Acid (e.g., AlCl₃) | 2-Thienylglyoxylyl chloride | researchgate.net |

| Acetic Anhydride | Thiophene | Solid Acid (e.g., Hβ zeolite) | 2-Acetylthiophene | tsijournals.com |

| 2-Acetylthiophene | - | Nitrosyl sulfuric acid | 2-Thiopheneglyoxylic acid | google.com |

Stereoselective and Regioselective Synthesis Approaches for Thiophene Oxo-acetic Acids

Regioselectivity is a critical consideration in the synthesis of substituted thiophene derivatives. The inherent electronic properties of the thiophene ring largely dictate the position of electrophilic attack.

For monosubstituted thiophenes : In the case of an unsubstituted thiophene, Friedel-Crafts acylation occurs almost exclusively at the 2-position. google.com

For 2-substituted thiophenes : When synthesizing a 2,5-disubstituted thiophene like (5-Butyl-thiophen-2-yl)-oxo-acetic acid, the starting material would be 2-butylthiophene. The butyl group is an activating, ortho-, para-director. In the context of the thiophene ring, this directs the incoming electrophile (the acyl group) to the vacant C5 position. The sulfur atom strongly reinforces this directing effect, leading to a high degree of regioselectivity for the desired 2,5-disubstituted product. whiterose.ac.ukgoogle.com

Therefore, the synthesis of this compound via Friedel-Crafts acylation of 2-butylthiophene is expected to be highly regioselective, yielding the target isomer as the major product.

Stereoselectivity is not a factor in the synthesis of the parent compound this compound, as it does not possess a chiral center. However, for the synthesis of analogues that may contain stereocenters, either on the thiophene substituent or on the side chain, stereoselective methods would be necessary. These could include the use of chiral catalysts in an asymmetric Friedel-Crafts reaction or the employment of chiral auxiliaries to direct the stereochemical outcome.

Multicomponent Reaction Strategies in Thiophene-Oxo-acetic Acid Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step by combining three or more reactants. nih.govtandfonline.com While MCRs are widely used to synthesize a variety of substituted thiophene rings, their direct application to form thiophene-oxo-acetic acids is not prominently documented. MCRs typically focus on the de novo synthesis of the thiophene ring itself.

One of the most well-known MCRs for thiophene synthesis is the Gewald reaction . This reaction typically combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to produce a 2-aminothiophene. tandfonline.com

While a direct Gewald-type synthesis of this compound is not feasible, the principles of MCRs could be hypothetically applied. A potential strategy could involve a novel MCR that utilizes a starting material already containing the α-keto acid functionality or a suitable precursor. For example, a three-component reaction could theoretically be designed involving:

A sulfur source (e.g., elemental sulfur).

A component to provide the butyl-substituted carbon backbone.

A reactant containing the α-keto-ester or α-keto-nitrile functionality, which would be incorporated into the final thiophene structure.

Although specific examples for the target molecule are lacking, the field of MCRs is rapidly evolving, and the design of new reaction pathways remains an active area of research for the efficient construction of complex heterocyclic systems. nih.govresearchgate.net

Catalytic Systems Employed in the Synthesis of Thiophene Oxo-acetic Acids

The primary method for synthesizing thiophene oxo-acetic acids, Friedel-Crafts acylation, is heavily reliant on catalysis. The choice of catalyst can significantly impact reaction efficiency, selectivity, and environmental footprint.

Traditional Lewis Acid Catalysts: Historically, strong Lewis acids such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄) have been the catalysts of choice. google.comscribd.com These catalysts are highly effective in activating the acylating agent. However, they suffer from several drawbacks:

They are typically required in stoichiometric or even super-stoichiometric amounts because they form stable complexes with the carbonyl product. google.com

They are highly sensitive to moisture.

The reaction workup generates large quantities of acidic and often toxic aqueous waste.

Modern Solid Acid Catalysts: To address the limitations of traditional Lewis acids, significant research has focused on developing heterogeneous solid acid catalysts. These catalysts are generally more environmentally benign, reusable, and simplify product purification. tsijournals.comresearchgate.net

Key examples of solid acid catalysts used for thiophene acylation include:

Zeolites : Materials like Hβ and HZSM-5 have demonstrated high activity and selectivity for the acylation of thiophene with acetic anhydride. tsijournals.com They offer shape-selectivity and can be regenerated and reused.

Heteropoly Acids : These acids and their salts are also effective catalysts for Friedel-Crafts reactions.

Supported Catalysts : Lewis or Brønsted acids supported on solid materials like silica (B1680970) gel can enhance catalytic activity and ease of handling. scribd.com For example, a TiCl₄-SiO₂-TEBA complex has been reported for the selective acylation of substituted thiophenes. scribd.com

Table 2: Comparison of Catalytic Systems for Thiophene Acylation

| Catalyst Type | Example(s) | Acylating Agent | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| Traditional Lewis Acid | AlCl₃, SnCl₄ | Acyl Halides, Anhydrides | High reactivity | Stoichiometric amounts, waste generation, moisture sensitive | google.com |

| Zeolites | Hβ, HZSM-5 | Acetic Anhydride | Reusable, high conversion, environmentally friendly | May require higher temperatures | tsijournals.com |

| Supported Catalysts | TiCl₄-SiO₂-TEBA | Acetic Anhydride | High selectivity, improved handling of Lewis acid | Catalyst preparation required | scribd.com |

| Solid Superacids | PVP-Triflic Acid | Glyoxylic Acid | Solvent-free, mild conditions | Catalyst cost and preparation | researchgate.net |

The ongoing development of novel catalytic systems continues to provide more efficient, selective, and sustainable routes for the synthesis of this compound and related compounds.

Chemical Reactivity and Mechanistic Investigations of 5 Butyl Thiophen 2 Yl Oxo Acetic Acid

Reaction Pathways of the Oxo-acetic Acid Functional Group

The oxo-acetic acid group, also known as a glyoxylic acid group, is characterized by a ketone and a carboxylic acid on adjacent carbons. This arrangement leads to unique reactivity patterns.

The carbonyl group (C=O) of the α-keto acid is highly polarized due to the greater electronegativity of the oxygen atom compared to the carbon atom. This polarization renders the carbonyl carbon electrophilic (a Lewis acid) and the carbonyl oxygen nucleophilic (a Lewis base) ncert.nic.in.

Nucleophilic Attack: The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide array of nucleophiles. This is a fundamental reaction of aldehydes and ketones ncert.nic.inlibretexts.org. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions for both steric and electronic reasons ncert.nic.inlibretexts.org. In the case of (5-Butyl-thiophen-2-yl)-oxo-acetic acid, the carbonyl carbon is bonded to the thiophene (B33073) ring and the carboxyl group, classifying it as a ketone. Nucleophilic addition to this center proceeds via a tetrahedral alkoxide intermediate, which is then typically protonated ncert.nic.in.

Electrophilic Attack: While the primary reactivity of the carbonyl carbon is electrophilic, the carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile or a base, particularly in acid-catalyzed reactions. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

The general order of reactivity for carbonyl compounds towards nucleophiles is: acyl halide > acid anhydride (B1165640) > aldehyde > ketone > ester ~ carboxylic acid > amide > carboxylate ion stackexchange.com. The reactivity of the keto-carbonyl in this compound is influenced by the electron-donating nature of the adjacent thiophene ring and the electron-withdrawing carboxyl group.

Table 1: Reactivity at the Carbonyl Center

| Reactive Site | Character | Common Reactions |

| Carbonyl Carbon | Electrophilic | Nucleophilic addition (e.g., with Grignard reagents, organolithiums, cyanides, amines) |

| Carbonyl Oxygen | Nucleophilic | Protonation (acid catalysis), coordination to Lewis acids |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations. These reactions typically involve nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group.

Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form the corresponding esters.

Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine, usually requiring activation of the carboxylic acid (e.g., conversion to an acid chloride) or the use of coupling agents.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acyl chloride. This intermediate is a key precursor for the synthesis of esters, amides, and other derivatives beilstein-journals.org.

Decarboxylation: While α-keto acids can undergo decarboxylation, the conditions required can be harsh. Catalytic decarboxylative coupling reactions are also a known transformation for thiophenecarboxylic acids, allowing the formation of new carbon-carbon bonds wikipedia.org.

Thiophene-2-carboxylic acid itself is a well-studied substrate for various transformations, including coupling reactions and olefinations, highlighting the synthetic utility of this functional group on a thiophene ring wikipedia.org.

The proximity of the two carbonyl groups and their attachment to the thiophene ring create opportunities for intramolecular reactions, leading to the formation of new cyclic structures.

Condensation Reactions: The molecule can potentially undergo self-condensation or condensation with other reagents. For instance, reactions involving both the keto and acid functionalities can lead to the formation of heterocyclic systems.

Intramolecular Cyclization: Under specific conditions, such as treatment with strong acids or dehydrating agents, intramolecular cyclization involving the thiophene ring could occur. For example, intramolecular Scholl reactions (oxidative cyclizations) are used to synthesize naphthodithiophenes from 1,2-bis(2-thienyl)benzene precursors, demonstrating the propensity of thiophene rings to participate in such cyclizations researchgate.net. Thiophene-based helicenes have also been shown to undergo intramolecular cyclization to form quasi-circulenes via thermal, radical, or palladium-mediated pathways nih.gov. Furthermore, thiophene-2,3-dialdehyde can undergo chemoselective cyclization with unprotected peptides, reacting with an amine and a thiol to form a stable bridged structure nih.gov.

Reactivity at the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene (B151609) wikipedia.orgpearson.com. The substitution pattern is heavily influenced by the nature and position of existing substituents.

In this compound, the thiophene ring is substituted at the 2- and 5-positions, leaving the 3- and 4-positions available for substitution. The regioselectivity of an incoming electrophile is determined by the combined directing effects of the butyl group and the oxo-acetic acid group.

Butyl Group Effect: The 5-butyl group is an alkyl group, which is electron-donating through an inductive effect. Such groups are activating and direct incoming electrophiles to the ortho position (position 4).

Oxo-acetic Acid Group Effect: The 2-oxo-acetic acid group is strongly electron-withdrawing due to the two carbonyl functionalities. Electron-withdrawing groups are deactivating and act as meta-directors ncert.nic.in. In the context of the thiophene ring, this would direct an incoming electrophile to the 4-position.

Both the activating butyl group and the deactivating oxo-acetic acid group favor substitution at the 4-position. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur predominantly at the C4 position of the thiophene ring researchgate.net. This is consistent with observations that electrophilic substitution on 2-substituted thiophenes often occurs at the 5-position, and when that is blocked, the 4-position can become the site of reaction researchgate.net.

Table 2: Directing Effects on the Thiophene Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| -C₄H₉ (Butyl) | 5 | Activating (Electron-donating) | ortho (to C4) |

| -C(O)COOH (Oxo-acetic acid) | 2 | Deactivating (Electron-withdrawing) | meta (to C4) |

Directed Metalation and Lithiation Strategies for Positional Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings wikipedia.orgorganic-chemistry.org. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position wikipedia.orgbaranlab.org. The resulting aryllithium species can then react with various electrophiles wikipedia.org.

For this compound, the oxo-acetic acid group can potentially serve as a DMG. The oxygen atoms of both the ketone and the carboxylic acid can coordinate with the lithium atom of the organolithium base. This would direct deprotonation specifically to the C3 position of the thiophene ring.

This strategy has been demonstrated with the related compound, thiophene-2-carboxylic acid. Upon treatment with two equivalents of a strong base like lithium diisopropylamide (LDA), it undergoes double deprotonation (at the carboxylic acid and the 5-position) to give a 5-lithio derivative, which can then be trapped with electrophiles wikipedia.org. In the case of this compound, the 5-position is already occupied by the butyl group. Therefore, a directed lithiation approach would be expected to functionalize the C3 position, providing a complementary strategy to electrophilic aromatic substitution which targets the C4 position.

Table 3: Comparison of Functionalization Strategies

| Method | Predicted Position of Functionalization | Mechanism | Key Reagents |

| Electrophilic Aromatic Substitution | C4 | Attack by electrophile on electron-rich ring | Electrophile (e.g., Br₂, HNO₃), Lewis acid |

| Directed Metalation (Lithiation) | C3 | Deprotonation directed by DMG | Organolithium base (e.g., n-BuLi), Electrophile |

Transition Metal-Catalyzed Cross-Coupling Reactions at the Thiophene Moiety

The thiophene ring is a versatile scaffold in organic synthesis, amenable to various transition metal-catalyzed cross-coupling reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, the primary sites for such reactions would be the C-H bonds on the thiophene ring, or more commonly, a pre-functionalized derivative (e.g., a halo-thiophene). Palladium-catalyzed reactions are particularly prominent in this field. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. rsc.orgyoutube.com For the target molecule, a bromo-derivative, such as (5-Butyl-4-bromo-thiophen-2-yl)-oxo-acetic acid, could be coupled with various aryl or heteroaryl boronic acids. nih.govmdpi.comnih.gov The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The reaction conditions are generally mild, tolerate a wide range of functional groups, and can often be performed in aqueous media. nih.govacs.org The use of specific ligands, such as SPhos, can improve catalyst efficiency and allow for lower catalyst loadings. nih.gov

Heck-Mizoroki Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.orgnih.gov A halogenated derivative of this compound could react with various alkenes to introduce new vinyl groups onto the thiophene ring. The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. nih.gov

Direct C-H Arylation: More recent methodologies focus on the direct functionalization of C-H bonds, avoiding the need for pre-halogenation of the thiophene ring. Palladium-catalyzed direct arylation can regioselectively form C-C bonds. For a 2,5-disubstituted thiophene like the parent compound, arylation would likely target the available C-H bonds at the 3 and 4 positions. For instance, palladium acetate has been shown to be an effective catalyst for the direct 5-arylation of 2-substituted thiophenes. researchgate.net Kinetic studies on palladium(II)-catalyzed oxidative cross-coupling of thiophenes with arylboron compounds suggest a mechanism where the rate-determining step is the transfer of the aryl group from the boronic acid to a complex formed between the palladium catalyst and the thiophene. nih.gov

Below is a table summarizing representative conditions for these cross-coupling reactions on thiophene derivatives.

| Reaction | Catalyst / Ligand | Base | Solvent | Typical Substrates | Ref |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ / Na₂CO₃ | Toluene / 1,4-Dioxane / DME | Bromothiophenes, Thiophene boronic acids | rsc.orgnih.gov |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Bromothiophenes, Cyclopropylboronic acid | nih.gov |

| Heck-Mizoroki | Pd(OAc)₂ / PPh₃ | NaOAc / Et₃N | DMF / DMSO | Iodobenzene, Styrene, Bromothiophene | wikipedia.orgliverpool.ac.uk |

| Direct C-H Arylation | Pd(OAc)₂ (ligandless) | KOAc | DMA | 2-Substituted thiophenes, Aryl bromides | researchgate.net |

Mechanistic Elucidation of Key Synthetic and Transformative Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the reactivity of molecules like this compound.

Detailed Mechanisms of Thiophene Synthesis Reactions (e.g., Gewald, Fiesselmann)

Gewald Synthesis: The Gewald reaction is a multicomponent condensation that produces highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. organic-chemistry.orgresearchgate.net

The mechanism is generally understood to proceed through the following key steps:

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile intermediate. organic-chemistry.orgresearchgate.netchemrxiv.org

Sulfur Addition: The α,β-unsaturated nitrile then reacts with elemental sulfur. The base facilitates the addition of sulfur to the carbon alpha to the nitrile group, forming a thiolate intermediate. chemrxiv.org

Cyclization and Tautomerization: The thiolate attacks the nitrile carbon in an intramolecular fashion, leading to the formation of a five-membered ring.

Aromatization: Subsequent tautomerization and aromatization yield the final 2-aminothiophene product. researchgate.net

Computational studies using Density Functional Theory (DFT) have further elucidated the mechanism, showing that after the initial condensation, the intermediate anion opens the S₈ ring to form a polysulfide chain. researchgate.netchemrxiv.org The cyclization of a monosulfide intermediate with subsequent aromatization is the thermodynamic driving force for the reaction. researchgate.net

Fiesselmann Thiophene Synthesis: The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base. derpharmachemica.comwikiwand.com

The proposed mechanism involves these steps:

Michael Addition: The base deprotonates the thioglycolic acid ester, and the resulting thiolate acts as a nucleophile, attacking the triple bond of the alkyne ester in a 1,4-conjugate (Michael) addition. derpharmachemica.comwikiwand.com

Second Addition/Cyclization: A second molecule of the thioglycolic acid ester can add to the resulting double bond, forming a thioacetal. derpharmachemica.com Alternatively, and more directly for cyclization, the intermediate enolate can cyclize. The deprotonation of the α-carbon of the newly added thioether moiety initiates an intramolecular condensation (Dieckmann-like cyclization) onto the ester carbonyl. wikiwand.com

Elimination and Tautomerization: The resulting five-membered ring intermediate undergoes elimination of an alcoholate. A subsequent elimination of a thioglycolic acid ester moiety leads to an α,β-unsaturated ketone. wikiwand.com Finally, tautomerization of the enol form gives the stable 3-hydroxythiophene product. wikiwand.com

Mechanistic Studies of Oxidation Reactions Involving Thiophene and Related Compounds

The oxidation of the thiophene ring can proceed via two primary pathways: oxidation at the sulfur atom or oxidation across a C=C double bond. wikipedia.org The specific pathway and resulting products depend on the oxidant and reaction conditions.

S-Oxidation: Oxidation of thiophene derivatives with reagents like hydrogen peroxide, often catalyzed by transition metals such as methyltrioxorhenium(VII), typically occurs at the sulfur atom. nih.govacs.org This proceeds in a stepwise manner.

Formation of Thiophene-S-oxide (Sulfoxide): The first oxidation step yields a thiophene-S-oxide. These intermediates are generally unstable and highly reactive. wikipedia.orgnih.gov

Formation of Thiophene-S,S-dioxide (Sulfone): Further oxidation of the S-oxide leads to the corresponding S,S-dioxide, which is more stable. nih.gov

The mechanism for the rhenium-catalyzed oxidation involves the formation of rhenium peroxide complexes that act as the oxygen transfer agents. nih.gov The rate of the first oxidation step (sulfide to sulfoxide) is enhanced by electron-donating groups on the thiophene ring, as this increases the nucleophilicity of the sulfur atom. acs.org Conversely, the second oxidation step (sulfoxide to sulfone) is favored by electron-withdrawing groups. acs.org

Ring Oxidation (Epoxidation): Oxidation with strong peracids, such as trifluoroperacetic acid, can also occur at the C2-C3 double bond of the thiophene ring, especially under acidic conditions. wikipedia.orgacs.org

Epoxide Formation: This pathway involves the formation of a highly reactive thiophene-2,3-epoxide intermediate. wikipedia.orgacs.org

Rearrangement (NIH Shift): The epoxide rapidly rearranges to form a more stable thiophen-2-one tautomer. nih.govacs.org This rearrangement involves a 1,2-hydride shift, a characteristic feature known as the NIH shift, indicating the involvement of a cationic intermediate. wikipedia.orgacs.org

In cytochrome P450-mediated metabolism, evidence suggests that oxidation can occur via an arene oxide pathway, leading to hydroxylated metabolites. nih.gov

Radical Pathways in the Transformations of Thiophene Oxo-acetic Acids

While many transformations of thiophenes proceed through ionic mechanisms, radical pathways can also be significant, particularly in oxidation and photolytic reactions. For thiophene oxo-acetic acids, radical reactions could be initiated at several sites, including the thiophene ring, the butyl chain, or through decarboxylation.

Kinetic studies on the reaction of thiophene-containing antioxidants (specifically thiophene-tocopherols) with peroxyl radicals have shown that these compounds are effective radical trappers. rsc.org The mechanism involves a hydrogen atom transfer (HAT) from a hydroxyl group, with the thiophene moiety influencing the stability of the resulting radical. While a direct O˙⋯S noncovalent interaction was found to be important in rigid benzo[b]thiophenes, its role in more flexible systems is less pronounced. rsc.org

In the context of oxidative desulfurization, the oxidation of thiophene can be influenced by the solvent structure, suggesting that radical intermediates formed from the solvent may play a role in the reaction cascade. sylzyhg.com Furthermore, the aerobic oxidation of 2-acetylthiophene to thiophene-2-carboxylic acid has been described as proceeding through a free-radical redox chain mechanism. acs.org This suggests that the oxo-acetic acid moiety in the target compound could be formed via a pathway involving radical intermediates at the acetyl precursor stage.

Although specific studies on the radical transformations of this compound are not widely documented, it can be inferred that radical-initiated processes such as photodecarboxylation or reaction with radical species (e.g., hydroxyl or peroxyl radicals) would likely involve initial attack at the electron-rich thiophene ring or hydrogen abstraction from the butyl group.

Influence of the Butyl Substituent on Reaction Selectivity and Kinetics

The n-butyl group at the 5-position of the thiophene ring exerts both electronic and steric effects that influence the molecule's reactivity, selectivity, and reaction kinetics.

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I). This increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack compared to unsubstituted thiophene. This enhanced nucleophilicity can affect various reactions:

Electrophilic Aromatic Substitution: The electron-donating nature of the butyl group activates the thiophene ring towards electrophiles. It directs incoming electrophiles primarily to the adjacent, electronically enriched C4 position.

Oxidation: As observed in the oxidation of substituted thiophenes, electron-donating groups increase the rate of the initial oxidation at the sulfur atom to form the sulfoxide. acs.org

Cross-Coupling: The electronic nature of substituents can influence the rates of oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling cycles. nih.gov

Steric Effects: The butyl group introduces steric bulk at the 5-position, which can hinder the approach of reagents to the adjacent C4 position and the sulfur atom.

Reaction Selectivity: Steric hindrance can influence regioselectivity. For example, in reactions involving bulky reagents, attack at the less hindered C3 position might be favored over the C4 position, despite the electronic preference.

Reaction Kinetics: The rate of reaction can be decreased due to steric hindrance. Kinetic studies on the dissociation of S-bound methyl-substituted thiophenes from rhenium complexes showed that methyl groups at the 2- and 5-positions influence the dissociation rates. acs.org The rates of dissociation followed the order: thiophene > 3-methylthiophene > 2-methylthiophene > 2,5-dimethylthiophene, indicating that alpha-substituents have a significant retarding effect, which can be attributed to steric interactions. acs.org A butyl group, being larger than a methyl group, would be expected to have an even more pronounced steric effect, potentially slowing down reactions that require coordination at the sulfur atom or attack at an adjacent position. In some cases, steric hindrance from α-branched alkyl chains can reduce the tendency for π–π stacking in polymeric systems. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Butyl Thiophen 2 Yl Oxo Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework.

The proton NMR (¹H NMR) spectrum provides information on the chemical environment of hydrogen atoms. For (5-Butyl-thiophen-2-yl)-oxo-acetic acid, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring and the aliphatic protons of the butyl chain.

The 2,5-disubstituted thiophene ring features two protons, H-3 and H-4, which would appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent oxo-acetic acid group at position C-2 would deshield the H-3 proton, shifting it downfield. Conversely, the electron-donating butyl group at C-5 would shield the H-4 proton, causing a relative upfield shift.

The butyl chain protons are expected to exhibit characteristic splitting patterns. The terminal methyl group (CH₃) would appear as a triplet, while the methylene (B1212753) group adjacent to the thiophene ring (α-CH₂) would also be a triplet. The two internal methylene groups (β-CH₂ and γ-CH₂) would likely appear as complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thiophene H-3 | 7.6 - 7.8 | Doublet (d) |

| Thiophene H-4 | 6.9 - 7.1 | Doublet (d) |

| Butyl α-CH₂ | 2.8 - 3.0 | Triplet (t) |

| Butyl β-CH₂ | 1.6 - 1.8 | Multiplet (m) |

| Butyl γ-CH₂ | 1.3 - 1.5 | Multiplet (m) |

| Butyl δ-CH₃ | 0.9 - 1.0 | Triplet (t) |

The carbon-13 NMR (¹³C NMR) spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound is expected to show nine distinct signals.

The two carbonyl carbons of the oxo-acetic acid moiety are the most deshielded and will appear significantly downfield. The carboxylic acid carbonyl (C=O) typically appears around 160-175 ppm, while the ketone carbonyl is expected at a lower field, often above 180 ppm.

The thiophene ring will exhibit four signals. The carbon atom attached to the electron-withdrawing group (C-2) and the carbon attached to the butyl group (C-5) will be the most downfield of the ring carbons. The two protonated carbons, C-3 and C-4, will appear at higher fields. The carbons of the butyl chain will show predictable signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O | 180 - 185 |

| Carboxylic Acid C=O | 160 - 165 |

| Thiophene C-5 | 155 - 160 |

| Thiophene C-2 | 140 - 145 |

| Thiophene C-3 | 134 - 138 |

| Thiophene C-4 | 125 - 128 |

| Butyl α-C | 30 - 32 |

| Butyl β-C | 30 - 33 |

| Butyl γ-C | 22 - 24 |

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the proton-proton coupling networks. It would show a clear correlation between the two thiophene protons (H-3 and H-4). Additionally, it would map the entire butyl chain's connectivity, showing correlations from the α-CH₂ to the β-CH₂, from the β-CH₂ to the γ-CH₂, and from the γ-CH₂ to the terminal δ-CH₃.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the ¹H signals for H-3 and H-4 to their corresponding ¹³C signals (C-3 and C-4) and similarly connect each proton signal in the butyl chain to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular fragments. Key expected correlations would include:

The H-3 proton of the thiophene ring showing a correlation to the ketone carbonyl carbon and C-5.

The α-CH₂ protons of the butyl chain correlating to the thiophene carbons C-4 and C-5.

The H-4 proton showing correlations to C-2 and C-5. These correlations would unequivocally confirm the placement of the butyl group and the oxo-acetic acid moiety on the thiophene ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The oxo-acetic acid group contains two distinct carbonyl groups, which are expected to give rise to strong, characteristic absorption bands in the IR spectrum.

Ketone C=O Stretch: The α-keto group, being conjugated with the thiophene ring, is expected to show a strong stretching vibration in the range of 1660-1700 cm⁻¹.

Carboxylic Acid C=O Stretch: The carboxylic acid carbonyl typically absorbs at a higher frequency. For α-keto acids, this band is often observed between 1720-1750 cm⁻¹. rsc.org The presence of intermolecular hydrogen bonding in the solid state can cause this band to broaden and shift.

Carboxylic Acid O-H Stretch: A very broad and prominent absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

The thiophene ring has several characteristic vibrational modes. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1350-1600 cm⁻¹ region. researchgate.net The specific positions of these bands are sensitive to the nature and position of the substituents. Furthermore, C-S stretching vibrations within the thiophene ring are generally found between 600 and 900 cm⁻¹. researchgate.net Out-of-plane C-H bending vibrations for 2,5-disubstituted thiophenes are also expected in the fingerprint region.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Thiophene C-H | Stretch | ~3100 | Medium |

| Butyl C-H | Stretch | 2850 - 2960 | Strong |

| Carboxylic Acid C=O | Stretch | 1720 - 1750 | Strong |

| Ketone C=O | Stretch | 1660 - 1700 | Strong |

| Thiophene C=C | Ring Stretch | 1350 - 1600 | Medium-Strong |

| C-O | Stretch | 1210 - 1320 | Strong |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Detailed mass spectrometry data, including molecular mass confirmation and specific fragmentation analysis for this compound, is not extensively available in publicly accessible scientific literature. While mass spectrometry is a standard technique for determining the molecular weight and fragmentation patterns of organic compounds, specific experimental data and in-depth fragmentation pathway studies for this particular molecule have not been published in the reviewed literature.

For a compound with the molecular formula C11H12O3S, the expected monoisotopic mass would be 224.0507 g/mol . A typical mass spectrometry analysis would be expected to confirm this molecular weight. The fragmentation analysis would likely involve cleavage of the butyl group, loss of carbon monoxide or carbon dioxide from the oxo-acetic acid moiety, and fragmentation of the thiophene ring. However, without experimental data, a definitive fragmentation pattern cannot be described.

X-ray Crystallography for Solid-State Structural Elucidation

A comprehensive search of crystallographic databases and peer-reviewed scientific journals did not yield any published X-ray crystal structures for this compound. Consequently, a detailed discussion based on experimental data for its solid-state structure is not possible at this time. The following subsections outline the type of information that would be obtained from such an analysis, should the data become available.

Determination of Molecular Conformation and Torsion Angles

Without experimental X-ray crystallography data, the precise molecular conformation and specific torsion angles of this compound in the solid state remain undetermined. A crystallographic study would provide critical information on the planarity of the thiophene ring and the orientation of the butyl and oxo-acetic acid substituents relative to the ring. Key torsion angles, such as those defining the rotation around the C-C bonds connecting the substituents to the thiophene ring and within the butyl chain and the oxo-acetic acid group, would be precisely determined.

Studies on Crystal Packing and Polymorphism

Information regarding the crystal packing and potential polymorphism of this compound is not available in the absence of crystallographic studies. The way molecules arrange themselves in a crystal lattice (crystal packing) is influenced by the intermolecular forces discussed in the previous section. Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for many organic molecules and can have significant impacts on their physical properties. However, no specific polymorphs of this compound have been reported in the scientific literature.

Computational Chemistry and Theoretical Studies on 5 Butyl Thiophen 2 Yl Oxo Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance between accuracy and computational cost. For (5-Butyl-thiophen-2-yl)-oxo-acetic acid, DFT calculations are instrumental in elucidating its electronic structure and predicting its reactivity.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation by exploring the potential energy surface. The butyl group attached to the thiophene (B33073) ring can adopt various conformations due to the rotation around its single bonds. Similarly, the oxo-acetic acid moiety can exhibit different orientations relative to the thiophene ring.

Computational methods, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, are commonly used to perform geometry optimization. semanticscholar.org The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, the bond lengths within the thiophene ring are expected to show partial double bond character, a hallmark of aromatic systems.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (carboxyl) | 1.21 Å |

| Bond Length | C-O (carboxyl) | 1.35 Å |

| Bond Length | C-C (thiophene) | 1.38 - 1.44 Å |

| Bond Length | C-S (thiophene) | 1.72 Å |

| Bond Angle | O=C-O (carboxyl) | 123° |

| Bond Angle | C-S-C (thiophene) | 92° |

Note: This data is illustrative and based on typical values for similar structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's tendency to interact with other chemical species.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.1 |

| Electronegativity (χ) | 4.3 |

| Chemical Hardness (η) | 2.2 |

Note: This data is illustrative and derived from general principles of computational chemistry.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for visualizing the charge distribution and predicting reactive sites. semanticscholar.org The MEP surface is colored to represent different electrostatic potential values. Regions with negative potential (typically colored red) are susceptible to electrophilic attack, while regions with positive potential (colored blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the oxo-acetic acid group are expected to be regions of high negative potential, making them likely sites for electrophilic interaction.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling extends beyond static molecular properties to the dynamic processes of chemical reactions. By mapping the potential energy surface, it is possible to elucidate reaction mechanisms, identify transition states, and predict the feasibility and outcome of chemical transformations.

By calculating the energy of the system as the reactants evolve into products, a potential energy surface (PES) can be constructed. This surface reveals the energy changes that occur during a reaction, including the energy of any intermediates and transition states. The transition state is the highest point on the minimum energy path between reactants and products and is crucial for determining the reaction rate. Computational methods can be used to locate and characterize these transition states, providing insights into the reaction's energetic barriers.

For reactions where multiple products are possible, quantum chemical modeling can predict the regioselectivity and stereoselectivity. By comparing the activation energies of the different reaction pathways leading to various products, the most favorable pathway can be identified. The pathway with the lowest activation energy will be the dominant one, leading to the major product. This predictive capability is invaluable in designing synthetic routes and understanding the outcomes of chemical reactions involving this compound.

Theoretical Studies on Spectroscopic Properties

Computational spectroscopy is a cornerstone of modern chemical research, allowing for the prediction and interpretation of experimental spectra. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for these purposes, offering a balance of accuracy and computational cost. nih.govresearchgate.net

The precise structure of this compound in its ground state can be determined computationally through geometry optimization. Using this optimized structure, it is possible to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, allows for the calculation of ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra and provide insights into the electronic environment of each nucleus. The predicted shifts are sensitive to the molecular geometry and the electron distribution, reflecting the influence of the butyl, thiophene, and oxo-acetic acid moieties.

Table 1: Illustrative Template for Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) vs. TMS |

|---|---|

| Thiophene H (C3) | Value would be calculated |

| Thiophene H (C4) | Value would be calculated |

| Butyl CH₂ (α) | Value would be calculated |

| Carboxylic Acid OH | Value would be calculated |

| Thiophene C2 (C=O) | Value would be calculated |

| Thiophene C5 (C-Butyl) | Value would be calculated |

| Carbonyl C (C=O) | Value would be calculated |

| Carboxylic Acid C (COOH) | Value would be calculated |

Note: This table represents the type of data generated from DFT calculations; specific values are not available in published literature.

Vibrational Frequencies: The same DFT-optimized geometry is used to calculate the harmonic vibrational frequencies. These calculations yield the expected positions of absorption bands in the infrared (IR) and Raman spectra. researchgate.net Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, such as C=O stretching, C-H bending, or thiophene ring deformations. A potential energy distribution (PED) analysis can further provide a quantitative assignment for each vibrational mode. researchgate.net Theoretical spectra are invaluable for interpreting complex experimental data. mdpi.com

Table 2: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | Typically ~3500 cm⁻¹ |

| C=O stretch (Ketone) | Typically ~1700-1750 cm⁻¹ |

| C=O stretch (Carboxylic acid) | Typically ~1680-1720 cm⁻¹ |

| C=C stretch (Thiophene ring) | Typically ~1400-1500 cm⁻¹ |

| C-H stretch (Butyl group) | Typically ~2850-2960 cm⁻¹ |

Note: This table shows representative frequency ranges. Precise calculated values would be obtained from a specific DFT analysis.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for investigating the electronic excited states of molecules. nih.gov By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the absorption of light. These calculations provide the energies of electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other virtual orbitals.

The results include the wavelength of maximum absorption (λ_max) and the oscillator strength, which is proportional to the intensity of the absorption band. This allows for the prediction of the compound's UV-Visible spectrum. nih.gov Analysis of the molecular orbitals involved in the main electronic transitions reveals their nature, such as π→π* or n→π* transitions, providing fundamental insight into the compound's photophysical properties.

Solvent Effects and Solvation Models (e.g., COSMO-RS) in Chemical Processes

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models are essential for understanding these effects. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method that predicts thermodynamic properties of fluids and solutions based on quantum chemical calculations. scm.com

In the context of this compound, a COSMO-RS study would begin by performing a DFT calculation on the molecule to generate a "sigma surface" (σ-surface). This surface represents the polarity and charge distribution on the molecule's surface. The σ-profile, a histogram of this surface polarity, acts as a detailed descriptor of the molecule's interaction potential.

By comparing the σ-profile of this compound with those of various solvents, COSMO-RS can predict key thermodynamic properties without empirical data. These properties include:

Solubility: Predicting the solubility in a wide range of solvents.

Activity Coefficients: Quantifying deviations from ideal solution behavior.

Partition Coefficients: For example, the octanol-water partition coefficient (log P), which is crucial in medicinal chemistry.

This approach allows for a rational selection of solvents for synthesis, purification, or formulation by predicting how the compound will behave in different chemical environments.

In Silico Investigations of Supramolecular Interactions

In the solid state or in concentrated solutions, this compound molecules interact with each other through non-covalent forces. These supramolecular interactions, such as hydrogen bonds and π-stacking, dictate the crystal packing and can influence physical properties.

Computational methods can be used to analyze and visualize these interactions. A common approach involves analyzing the electron density distribution from a high-level DFT calculation of a molecular dimer or a crystal lattice.

Reduced Density Gradient (RDG) Analysis: The RDG method plots the reduced density gradient versus the electron density multiplied by the sign of the second Hessian eigenvalue. This generates 3D maps that visually distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions. nih.gov

For this compound, these analyses would likely reveal strong O-H···O hydrogen bonds between the carboxylic acid groups, leading to dimer formation. Weaker C-H···O and C-H···π interactions involving the thiophene ring and butyl chain would also be expected to play a role in stabilizing the supramolecular assembly.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications in Advanced Organic Synthesis and Materials Science Excluding Prohibited Elements

Role as Versatile Building Blocks in Complex Organic Synthesis

The strategic placement of reactive sites within the molecule allows for its elaboration into a wide array of more complex structures, serving as a cornerstone for the synthesis of diverse compound libraries and specialty chemicals.

The α-keto acid functionality of (5-Butyl-thiophen-2-yl)-oxo-acetic acid is a key reactive handle for the construction of various heterocyclic systems. Through condensation reactions with a range of binucleophilic reagents, a diverse library of heterocyclic compounds can be accessed. For instance, reaction with substituted hydrazines can yield pyridazinone derivatives, while condensation with amidines or guanidines can lead to the formation of pyrimidine-based structures. pnrjournal.combu.edu.eg The reaction with 1,2-diamines, such as o-phenylenediamine, provides a straightforward route to quinoxaline (B1680401) derivatives. nih.govnih.govresearchgate.net Furthermore, the Hantzsch thiazole (B1198619) synthesis and related methodologies can be employed, where the α-keto acid reacts with thioamides to produce substituted thiazoles. derpharmachemica.comevitachem.com The butyl group at the 5-position of the thiophene (B33073) ring enhances the solubility of these resulting heterocyclic compounds in organic solvents, which is a crucial property for their subsequent application and biological screening.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reagent | Resulting Heterocycle |

|---|---|

| Hydrazine derivatives | Pyridazinones |

| Amidines/Guanidine | Pyrimidines |

| o-Phenylenediamines | Quinoxalines |

Beyond the synthesis of heterocyclic libraries, this compound serves as a crucial intermediate in the multi-step synthesis of specialty chemicals, which may include agrochemicals, and other fine chemicals. guidechem.com The thiophene ring is a known bioisostere of the benzene (B151609) ring and its incorporation into molecules can lead to desirable biological activities. pharmaguideline.com The oxo-acetic acid moiety can be subjected to a variety of chemical transformations, such as reduction to the corresponding α-hydroxy acid, amination to form α-amino acids, or conversion to esters and amides. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, paving the way for the synthesis of highly functionalized and structurally complex target molecules.

Contributions to Materials Science and Technology

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the creation of novel organic materials with tailored properties for electronic and optoelectronic applications.

Polythiophenes are a well-established class of conjugated polymers with significant applications in organic electronics. researchgate.net The properties of these polymers can be finely tuned by the introduction of functional groups on the thiophene monomer. acs.orgrsc.org this compound can be envisioned as a monomer precursor for the synthesis of functionalized polythiophenes. The butyl group enhances the solubility and processability of the resulting polymer, which is a critical factor for device fabrication. nih.gov The oxo-acetic acid group, after suitable modification such as conversion to an ester or amide, can introduce specific functionalities along the polymer backbone. researchgate.net These functionalities can influence the polymer's electronic properties, morphology, and intermolecular interactions, thereby impacting the performance of devices. nih.gov Polymerization can be achieved through various methods, including electrochemical polymerization or metal-catalyzed cross-coupling reactions after converting the monomer into a dihalo- or organometallic species. acs.orgdtic.milresearchgate.net

Table 2: Potential Influence of Functional Groups on Polythiophene Properties

| Functional Group | Potential Effect on Polymer Properties |

|---|---|

| 5-Butyl | Enhanced solubility and solution processability |

Thiophene-based materials are integral components in a variety of organic electronic and optoelectronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). juniperpublishers.combeilstein-journals.orgacs.orgmdpi.com Small molecules and polymers derived from this compound could find applications in these areas. The extended π-conjugation of the thiophene ring is essential for charge transport, and the butyl and oxo-acetic acid substituents can be used to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. mdpi.comnih.gov This energy level tuning is crucial for optimizing charge injection and transport in OFETs, achieving efficient and color-pure emission in OLEDs, and matching the energy levels for efficient charge separation in OSCs. The solubility imparted by the butyl group would also be advantageous for the fabrication of large-area devices from solution. rsc.org

Catalytic Applications of this compound Derivatives

The functional groups present in this compound can be utilized to synthesize ligands for the preparation of metal complexes with potential catalytic activities.

The oxo group of the molecule can readily undergo condensation with primary amines to form Schiff base ligands. mdpi.com These Schiff bases, containing both nitrogen and sulfur donor atoms from the thiophene ring, can coordinate with various transition metals to form stable complexes. nih.govnih.gov Such metal complexes have shown significant catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the thiophene ring and the steric bulk of the butyl group can influence the catalytic activity and selectivity of the metal center.

Furthermore, the carboxylic acid functionality opens the door to the construction of metal-organic frameworks (MOFs). acs.orgbohrium.comacs.org In this scenario, the this compound derivative would act as an organic linker, connecting metal nodes to form a porous, crystalline structure. The thiophene and oxo groups within the pores of the MOF could act as active sites for catalysis, potentially enabling size- and shape-selective reactions.

Formation of Supramolecular Assemblies and Architectures

Hydrogen-Bonded Complexes and Networks

The oxo-acetic acid moiety is the primary driver for the formation of hydrogen-bonded structures. Carboxylic acids are well-known to form robust supramolecular synthons, which are reliable and predictable hydrogen-bonding patterns. mdpi.comresearchgate.net For this compound, several hydrogen-bonding motifs can be anticipated.

The most common motif for carboxylic acids is the formation of a centrosymmetric dimer via O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.gov This R²₂(8) graph-set notation is a highly stable and frequently observed pattern in the crystal structures of carboxylic acids. mdpi.com In the case of the title compound, this would lead to the formation of discrete dimeric units, which can then be further organized in the solid state through weaker interactions.

Alternatively, the carboxylic acid group can form a catemer motif, where molecules are linked into infinite chains through single O-H···O hydrogen bonds. The presence of the α-keto group introduces additional hydrogen bond acceptors, potentially leading to more complex networks. For instance, the carboxylic acid proton could engage in hydrogen bonding with the keto group of a neighboring molecule, or with the thiophene sulfur atom, although the latter is a much weaker interaction. Studies on other α-keto acids have shown examples of both dimeric and catemeric hydrogen bonding. iucr.org

The interplay between the different functional groups allows for the formation of various hydrogen-bonded networks. For example, in the presence of other molecules with complementary hydrogen bonding sites, such as aminopyridines, this compound could form co-crystals. researchgate.net In such systems, robust heterosynthons, like the one formed between a carboxylic acid and a pyridine (B92270) nitrogen (O-H···N), would likely dictate the primary structure of the assembly. researchgate.netrsc.orgaip.org

The table below summarizes the potential primary hydrogen-bonding interactions involving the oxo-acetic acid group.

| Interaction Type | Donor | Acceptor | Resulting Motif | Graph Set |

| Carboxylic Acid Dimer | Carboxyl O-H | Carboxyl C=O | Centrosymmetric Dimer | R²₂(8) |

| Carboxylic Acid Catemer | Carboxyl O-H | Carboxyl C=O | Infinite Chain | C(4) |

| Acid-Ketone Interaction | Carboxyl O-H | Keto C=O | Dimer or Chain | - |

Design Principles for Self-Assembly Strategies

The design of supramolecular architectures using this compound is guided by the principles of molecular recognition and the hierarchy of non-covalent interactions. The strongest and most directional interactions, primarily the O-H···O hydrogen bonds of the carboxylic acid, will form the primary structural motifs. aip.org Weaker interactions, such as C-H···O bonds, π-π stacking of the thiophene rings, and van der Waals interactions involving the butyl chains, will then direct the packing of these primary motifs into the final three-dimensional structure. acs.orgnih.gov

The self-assembly process can be controlled by several factors:

Solvent Choice: The polarity of the solvent can influence which hydrogen-bonding motifs are favored. In nonpolar solvents, the formation of strong carboxylic acid dimers is often preferred.

Presence of Co-formers: The introduction of other molecules capable of hydrogen bonding can lead to the formation of multi-component crystals (co-crystals) with distinct structures and properties. aip.org

π-π Interactions: The electron-rich thiophene ring can participate in π-π stacking interactions. These interactions, although weaker than hydrogen bonds, are directional and can contribute significantly to the stability of the final assembly, often leading to columnar or layered arrangements.

By strategically manipulating these factors, it is possible to guide the self-assembly of this compound into predictable and functional supramolecular architectures. For example, promoting π-π stacking through the choice of aromatic co-formers could lead to materials with interesting electronic properties, while leveraging the alkyl chain interactions could be a strategy for creating self-assembled monolayers on surfaces. acs.orgacs.orgnist.gov

The following table outlines the key molecular features of this compound and their roles in directing self-assembly.

| Molecular Feature | Primary Interaction Type | Potential Role in Supramolecular Assembly |

| Carboxylic Acid | Strong Hydrogen Bonding (O-H···O) | Formation of robust dimers or chains (supramolecular synthons). mdpi.comaip.org |

| α-Keto Group | Moderate Hydrogen Bond Acceptor | Participation in more complex hydrogen-bonded networks. iucr.org |

| Thiophene Ring | π-π Stacking, C-H···π interactions | Direction of packing into layered or columnar structures. acs.orgnih.gov |

| Butyl Chain | Van der Waals Forces | Influencing steric packing and solubility, potentially forming alkyl-rich domains. |

Green Chemistry Principles in the Synthesis and Transformations of 5 Butyl Thiophen 2 Yl Oxo Acetic Acid

Development of Solvent-Free and Reduced-Solvent Methodologies

The reduction or complete elimination of volatile organic solvents is a cornerstone of green chemistry, aiming to minimize environmental impact and improve process safety. In the context of synthesizing (5-Butyl-thiophen-2-yl)-oxo-acetic acid, a key step often involves the Friedel-Crafts acylation of 2-butylthiophene (B75402). Traditionally, this reaction is carried out in halogenated solvents such as dichloromethane (B109758) or dichloroethane, which pose significant environmental and health risks.

Recent research has demonstrated the feasibility of conducting Friedel-Crafts acylation reactions under solvent-free conditions, often with the aid of solid acid catalysts. For instance, the acylation of thiophene (B33073) with acetic anhydride (B1165640) has been successfully performed without a solvent, using a recyclable zeolite molecular sieve as the catalyst. researchgate.net This approach not only eliminates the need for hazardous solvents but also simplifies product purification, as the solid catalyst can be easily removed by filtration. The by-product in this specific reaction, acetic acid, is also reusable, further enhancing the green credentials of the process. researchgate.net

The following table illustrates a hypothetical comparison between a traditional solvent-based acylation and a solvent-free approach for a similar reaction, highlighting the potential benefits.

| Parameter | Traditional Method (in Dichloromethane) | Solvent-Free Method |

| Solvent | Dichloromethane | None |

| Catalyst | AlCl₃ (stoichiometric) | Zeolite (catalytic, recyclable) |

| Reaction Time | 6 - 12 hours | 2 - 5 hours |

| Work-up | Aqueous quench, extraction | Filtration |

| Waste Stream | Halogenated organic waste, acidic aqueous waste | Minimal (recyclable catalyst, reusable by-product) |

By adopting solvent-free or reduced-solvent methodologies, the synthesis of this compound can be made significantly more environmentally benign.

Implementation of Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity. researchgate.net This technology can be effectively applied to various steps in the synthesis of this compound.

For example, the aldol-condensation of glyoxylic acid with an appropriate acetyl derivative, a potential route to the target molecule, can be significantly enhanced using microwave irradiation. nih.gov Microwave heating can drive reactions that are sluggish under conventional heating to completion in a fraction of the time. nih.gov A study on the synthesis of 4-oxo-2-butenoic acids demonstrated that microwave-assisted conditions at elevated temperatures and pressures were key to achieving high yields and simplifying the reaction setup. nih.gov

The table below provides a comparative overview of conventional versus microwave-assisted synthesis for a representative condensation reaction.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 8 - 24 hours | 10 - 60 minutes |

| Temperature | Reflux temperature of solvent | 100 - 160°C (controlled) |

| Yield | Moderate to Good | Good to Excellent |

| Energy Consumption | High | Low |

| Side Reactions | More prevalent | Often reduced |

The implementation of microwave-assisted techniques can thus lead to a more energy-efficient and time-effective synthesis of this compound, aligning with the principles of green chemistry.

Utilization of Heterogeneous and Recyclable Catalysts

The use of heterogeneous and recyclable catalysts is a crucial aspect of green chemistry, as it facilitates catalyst separation from the reaction mixture, reduces waste, and allows for the reuse of the catalyst over multiple cycles. In the synthesis of this compound, traditional homogeneous catalysts like aluminum chloride (AlCl₃) in Friedel-Crafts acylation present challenges in terms of separation and waste generation. organic-chemistry.org

Solid acid catalysts, particularly zeolites such as Hβ, have shown great promise as recyclable alternatives for the acylation of thiophenes. tsijournals.comresearchgate.net These materials possess strong acid sites, are shape-selective, and can be regenerated through calcination at high temperatures, allowing for their repeated use with minimal loss of activity. tsijournals.com Research on the liquid-phase acylation of thiophene with acetic anhydride over Hβ zeolites has demonstrated high conversion rates and excellent selectivity, with the catalyst being successfully recycled multiple times. tsijournals.com

The advantages of using a recyclable heterogeneous catalyst are summarized in the following table.

| Catalyst Type | Traditional Homogeneous (e.g., AlCl₃) | Heterogeneous Zeolite (e.g., Hβ) |

| Catalyst Loading | Stoichiometric or excess | Catalytic |

| Separation | Difficult (aqueous work-up required) | Simple (filtration) |

| Recyclability | Not recyclable | Recyclable through calcination |

| Corrosivity | High | Low |

| Waste Generation | Significant acidic and metallic waste | Minimal |